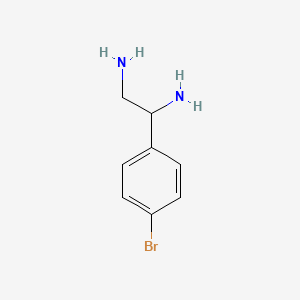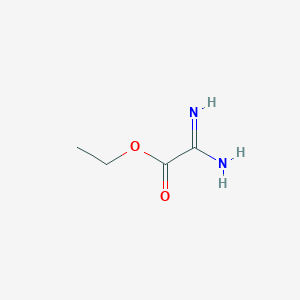![molecular formula C14H11F3N2O B3281493 N-[4-amino-3-(trifluoromethyl)phenyl]benzamide CAS No. 736-02-7](/img/structure/B3281493.png)
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C₁₄H₁₁F₃N₂O It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzamide structure
Mécanisme D'action
Target of Action
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is a compound that primarily targets the peripheral sensory trigeminal nerves . These nerves are responsible for producing a neurotransmitter known as calcitonin gene-related peptide (CGRP), which plays a crucial role in pain transmission .
Mode of Action
The compound interacts with its targets by acting as a CGRP receptor antagonist . This means it binds to the CGRP receptors on the peripheral sensory trigeminal nerves, blocking the action of CGRP and thereby inhibiting the transmission of pain signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CGRP signaling pathway . By acting as a CGRP receptor antagonist, the compound disrupts the normal functioning of this pathway, leading to a reduction in pain transmission .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of CGRP receptor activity . This leads to a decrease in pain signal transmission at the cellular level, potentially providing relief from pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-(trifluoromethyl)benzylamine
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Uniqueness
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its trifluoromethyl group and benzamide structure, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzamide structure allows for versatile interactions with biological targets.
Propriétés
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-10(6-7-12(11)18)19-13(20)9-4-2-1-3-5-9/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBBHILLRSDOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)






